molecular formula C4H7FN2O3 B023259 alpha-Fluoro-beta-ureidopropionic acid CAS No. 5006-64-4

alpha-Fluoro-beta-ureidopropionic acid

货号: B023259
CAS 编号: 5006-64-4
分子量: 150.11 g/mol
InChI 键: FKTHAKABFGARQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barnidipine (hydrochloride) is a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension. Barnidipine exhibits high affinity for calcium channels in the smooth muscle cells of the vascular wall, leading to vasodilation and reduced blood pressure .

准备方法

合成路线和反应条件: 巴尼地平(盐酸盐)的合成涉及多个步骤:

    3-羟基丙腈与酮二聚体反应: 获得中间体化合物。

    中间体与间硝基苯甲醛反应: 形成另一个中间体。

    与β-氨基乙基巴豆酸酯反应: 生成进一步的中间体。

    碱性水解: 获得化合物。

    用手性有机碱拆分: 分离所需的对映异构体。

    与苄基吡咯醇反应: 形成最终化合物。

    将最终化合物加入盐酸溶液中: 获得巴尼地平(盐酸盐).

工业生产方法: 巴尼地平(盐酸盐)的工业生产遵循相同的合成路线,但经过优化以提高产率和纯度。 该过程涉及温和的反应条件、易于分离和纯化的产物以及易于获得的原料 .

化学反应分析

反应类型: 巴尼地平(盐酸盐)经历各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

    氧化: 常用试剂包括高锰酸钾和过氧化氢。

    还原: 常用试剂包括氢化锂铝和硼氢化钠。

    取代: 常用试剂包括卤素和亲核试剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可以生成羧酸,而还原可以生成醇 .

科学研究应用

巴尼地平(盐酸盐)在科学研究中有多种应用:

    化学: 用作研究钙通道阻滞剂的模型化合物。

    生物学: 研究其对细胞钙通道和血管平滑肌细胞的影响。

    医学: 用于临床试验以治疗高血压和相关心血管疾病。

    工业: 用于开发新的降压药物和制剂

作用机制

巴尼地平(盐酸盐)通过阻断血管壁平滑肌细胞中的L型钙通道来发挥作用。这种抑制阻止钙离子进入细胞,导致平滑肌松弛和血管舒张。 外周血管阻力的降低导致血压降低 .

相似化合物的比较

巴尼地平(盐酸盐)与其他钙通道阻滞剂如氨氯地平、硝苯地平、阿替洛尔、依那普利和氢氯噻嗪进行比较。 与这些化合物不同,巴尼地平由单一对映异构体组成,具有更高的药理选择性和更少的副作用 . 类似化合物包括:

  • 氨氯地平
  • 硝苯地平
  • 阿替洛尔
  • 依那普利
  • 氢氯噻嗪

巴尼地平独特的单一对映异构体组成在疗效和安全性方面为其提供了独特的优势 .

属性

IUPAC Name

3-(carbamoylamino)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964507
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-64-4
Record name α-Fluoro-β-ureidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fluoro-beta-ureidopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-FLUOROURIDOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 2
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 3
Reactant of Route 3
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 4
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 5
Reactant of Route 5
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 6
Reactant of Route 6
alpha-Fluoro-beta-ureidopropionic acid
Customer
Q & A

Q1: How is alpha-Fluoro-beta-ureidopropionic acid formed in the body?

A: this compound is formed as a metabolite during the breakdown of 5-fluorouracil (5-FU). Following the administration of 5-FU, it is rapidly metabolized, with a significant portion undergoing catabolism. The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the first step in this catabolic pathway, converting 5-FU into dihydrofluorouracil (FUH2). FUH2 is further metabolized into this compound (FUPA) [, ].

Q2: What is the significance of this compound formation in 5-FU therapy?

A: The formation of FUPA signifies the breakdown and inactivation of 5-FU in the body. This catabolic pathway significantly reduces the amount of 5-FU available to exert its antitumor effects [, ]. Therefore, strategies to modulate 5-FU catabolism, such as using DPD inhibitors like 5-ethynyluracil (EU), are being investigated to enhance the therapeutic efficacy of 5-FU [, ].

Q3: Can this compound itself be detected, and if so, how?

A: Yes, this compound can be directly detected and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques have been instrumental in characterizing the metabolic profile of 5-FU in various biological samples, including plasma, urine, and tissue extracts.

Q4: How do researchers study the impact of this compound formation in preclinical models?

A: Researchers use in vivo models like mice bearing colon 38 tumors to investigate the effects of modulating this compound formation on 5-FU metabolism []. By administering compounds like EU before 5-FU, they can observe changes in the levels of this compound and other metabolites in different tissues using 19F NMR spectroscopy. These studies provide valuable insights into how altering 5-FU catabolism can impact its availability and potential antitumor activity.

Q5: What happens to this compound after it is formed?

A: this compound is further metabolized into alpha-fluoro-beta-alanine (FBAL) [, ]. FBAL is then excreted in the urine, representing a significant route of elimination for the breakdown products of 5-FU.

Q6: Does the formation of this compound vary across species?

A: Yes, the metabolic profile of 5-FU, including the formation and excretion of this compound, can vary significantly across species. For example, studies using 19F NMR spectroscopy have shown distinct differences in the urinary excretion patterns of FUPA and its metabolites between rats, mice, and humans [].

Q7: Are there other drugs or compounds that influence the metabolism of 5-FU and the formation of this compound ?

A: Yes, several compounds can influence 5-FU metabolism. For instance, using modulators like methotrexate, alpha-interferon, or high-dose leucovorin alongside 5-FU led to an increased ratio of anabolites to catabolites in murine colon carcinoma models []. This suggests a potential shift in 5-FU metabolism towards pathways favoring its antitumor activity. Conversely, N-(phosphonacetyl)-L-aspartate decreased the anabolite:catabolite ratio, potentially reducing 5-FU efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。